molecular formula C21H19NO6S2 B2659602 (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 875285-99-7

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No.: B2659602
CAS No.: 875285-99-7
M. Wt: 445.5
InChI Key: QLZUQKHPLKDSDM-BOPFTXTBSA-N
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Description

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a useful research compound. Its molecular formula is C21H19NO6S2 and its molecular weight is 445.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiproliferative Activities

Research has shown that derivatives of thioxothiazolidin-4-one, which share structural similarities with the specified compound, exhibit significant anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, including leukemia cells, demonstrating moderate to strong antiproliferative effects. The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells, a process essential for inhibiting cancer cell growth. The effectiveness of these derivatives in cancer therapy is linked to the presence of the thiazolidinone framework, which is crucial for their antiproliferative properties (S. Chandrappa et al., 2009; S. Chandrappa et al., 2010).

Antiangiogenic Effects

The derivatives of thioxothiazolidin-4-one not only exhibit anticancer properties but also show strong antiangiogenic effects. These compounds have been found to suppress tumor-induced endothelial proliferation, which is a critical process in tumor angiogenesis. Angiogenesis, the formation of new blood vessels, is a key mechanism through which tumors receive nutrients and grow. By inhibiting this process, thioxothiazolidin-4-one derivatives can effectively reduce tumor growth and progression (S. Chandrappa et al., 2010).

Potential as GSK-3 Inhibitors

Another area of research for derivatives related to the specified compound involves their potential as glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is an enzyme involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibitors of GSK-3 have been suggested to have therapeutic potential in treating diseases such as diabetes, Alzheimer's disease, and bipolar disorder. Studies have synthesized and evaluated bis(2-thioxothiazolidin-4-one) derivatives under microwave-assisted conditions, suggesting their potential application as GSK-3 inhibitors, which could open new avenues for therapeutic interventions (S. Kamila & E. Biehl, 2012).

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-2-12-3-5-13(6-4-12)16-9-7-14(28-16)11-17-19(25)22(21(29)30-17)15(20(26)27)8-10-18(23)24/h3-7,9,11,15H,2,8,10H2,1H3,(H,23,24)(H,26,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZUQKHPLKDSDM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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